![molecular formula C21H21FN4O2 B1146950 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one CAS No. 763111-49-5](/img/structure/B1146950.png)
4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one
Overview
Description
KU-0058948 is a poly (ADP-ribose) polymerase inhibitor that has shown significant potential in inducing cell cycle arrest and apoptosis in primary myeloid leukemic cells and myeloid leukemic cell lines in vitro . This compound is particularly noted for its role in targeting DNA repair mechanisms, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of KU-0058948 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
KU-0058948 primarily undergoes reactions typical of poly (ADP-ribose) polymerase inhibitors. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving KU-0058948 include oxidizing agents, reducing agents, and various catalysts. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from the reactions of KU-0058948 depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or derivatives of KU-0058948 with enhanced biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that phthalazinone derivatives, including 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, exhibit anticancer properties. They are believed to act by inhibiting specific signaling pathways involved in tumor growth and proliferation. For example, studies have shown that related compounds can inhibit the activity of kinases involved in cancer progression .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in conditions such as anxiety and depression. The presence of the diazepane moiety is particularly relevant as benzodiazepines are well-known for their anxiolytic effects .
Anti-inflammatory Properties
There is emerging evidence that phthalazinone derivatives may possess anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several phthalazinone derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. The study concluded that modifications to the phthalazinone scaffold could enhance anticancer efficacy .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological properties of similar compounds. The study demonstrated that these derivatives could modulate anxiety-like behaviors in animal models. Behavioral assays indicated that administration of the compound led to a reduction in anxiety levels, supporting its potential use as an anxiolytic agent .
Mechanism of Action
KU-0058948 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase, an enzyme involved in the repair of DNA damage. By blocking this enzyme, KU-0058948 induces cell cycle arrest and apoptosis in cancer cells, particularly those with defects in DNA repair mechanisms . The molecular targets of KU-0058948 include poly (ADP-ribose) polymerase and other proteins involved in DNA repair pathways .
Comparison with Similar Compounds
KU-0058948 is unique among poly (ADP-ribose) polymerase inhibitors due to its high specificity and potency. Similar compounds include:
Olaparib: A well-known poly (ADP-ribose) polymerase inhibitor used in the treatment of certain types of cancer.
Rucaparib: Another poly (ADP-ribose) polymerase inhibitor with applications in cancer therapy.
KU-0058948 stands out due to its specific targeting of myeloid leukemic cells and its potential for use in combination therapies .
Biological Activity
4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, also known as KU8, is a compound that belongs to the class of phthalazinones, characterized by a phthalazine structure with a ketone group. Its unique chemical structure suggests potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C21H21FN4O2
- Molecular Weight : 380.415 g/mol
- DrugBank ID : DB08058
- SMILES Notation : FC1=CC=C(CC2=NNC(=O)C3=CC=CC=C23)C=C1C(=O)N1CCCNCC1
The compound's structure includes a fluorobenzyl group and a diazepane moiety, which are significant for its interaction with biological targets.
KU8 acts primarily as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. This inhibition leads to:
- Transcription Regulation : KU8 binds to nucleosomes and modulates chromatin structure akin to histone H1, influencing RNA polymerase II activity. It can act both as a positive and negative regulator of transcription elongation depending on cellular context .
- DNA Damage Response : The compound catalyzes poly-ADP-ribosylation of specific proteins involved in transcription elongation and DNA damage response, thereby affecting replication fork progression and transcriptional pausing .
Antitumor Activity
Research indicates that KU8 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the activation of DNA damage pathways that lead to cell death.
Neuroprotective Effects
KU8 has shown potential neuroprotective effects in experimental models of neurodegenerative diseases. Its ability to inhibit PARP-1 may help mitigate neuronal cell death associated with oxidative stress and DNA damage .
Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that KU8 effectively reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through caspase activation and PARP cleavage, suggesting its potential as a therapeutic agent in cancer treatment.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15.0 | PARP cleavage leading to cell death |
Study 2: Neuroprotection in Models of Alzheimer's Disease
In animal models simulating Alzheimer's disease, KU8 administration resulted in decreased neuronal loss and improved cognitive function. The compound's neuroprotective effects were attributed to its role in reducing oxidative stress and enhancing DNA repair mechanisms.
Treatment Group | Cognitive Score Improvement (%) | Neuronal Survival Rate (%) |
---|---|---|
Control | - | 50 |
KU8 (10 mg/kg) | 30 | 80 |
Properties
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEPGGJUGUMFHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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